molecular formula C6H6N2O3 B11918485 2-(3-Hydroxypyrazin-2-yl)acetic acid

2-(3-Hydroxypyrazin-2-yl)acetic acid

Cat. No.: B11918485
M. Wt: 154.12 g/mol
InChI Key: MWIRXZPORUQTCT-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrazin-2-yl)acetic acid is an organic compound with a molecular formula of C7H7N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrazin-2-yl)acetic acid typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the cyclization of pyrazine derivatives with acetic acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce 2-(3-aminopyrazin-2-yl)acetic acid.

Scientific Research Applications

2-(3-Hydroxypyrazin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypyrazin-2-yl)acetic acid is unique due to its specific functional groups and the position of the hydroxyl group on the pyrazine ring

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(2-oxo-1H-pyrazin-3-yl)acetic acid

InChI

InChI=1S/C6H6N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h1-2H,3H2,(H,8,11)(H,9,10)

InChI Key

MWIRXZPORUQTCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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